![molecular formula C15H11NO3 B2980944 (E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate CAS No. 32888-30-5](/img/structure/B2980944.png)
(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate
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Description
“(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate” is an organic compound. It is also known as 2-CYANO-3-(5-PHENYL-FURAN-2-YL)-ACRYLIC ACID METHYL ESTER . The compound has a linear formula of C15H11NO3 and a molecular weight of 253.26 .
Molecular Structure Analysis
The molecular structure of “(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate” can be analyzed using various techniques such as X-ray diffraction, NMR, and IR spectroscopy . Unfortunately, specific structural analysis data for this compound was not found in the search results.
Scientific Research Applications
Boronic Pinacol Esters and Drug Design
Boronic acids and their esters play a crucial role in drug development and delivery. “(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate” is one such compound. These esters are considered boron carriers for neutron capture therapy. However, they exhibit marginal stability in water due to hydrolysis. The kinetics of hydrolysis depend on substituents in the aromatic ring, and the pH significantly influences the reaction rate. Researchers must exercise caution when considering these esters for pharmacological purposes .
Furan Platform Chemicals (FPCs)
FPCs derived from biomass offer an eco-friendly alternative to traditional petrochemicals. “(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate” can serve as a precursor for furan-based platform chemicals. Two notable FPCs are furfural and 5-hydroxy-methylfurfural (HMF). These compounds find applications beyond fuels and plastics, including in the synthesis of specialty chemicals, polymers, and pharmaceutical intermediates .
Chiral Furan Synthesis
The chiral nature of furans makes them valuable in asymmetric synthesis. Researchers explore various methods to synthesize chiral furans from FPCs. These reactions include asymmetric Diels-Alder reactions, organocatalysis, and transition-metal-catalyzed processes. “(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate” can serve as a starting point for such chiral furan syntheses .
Alkylaminophenol Derivatives
The Petasis reaction allows the synthesis of alkylaminophenol compounds. “(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate” can be transformed into 2-((4-(hydroxymethyl)phenyl)(pyrrolidin-1-yl)methyl)phenol, a biologically relevant alkylaminophenol. These derivatives may have applications in medicinal chemistry and drug discovery .
Benzimidazole Synthesis
Benzimidazoles, which contain a benzene ring fused to an imidazole ring, are essential heterocyclic compounds. Researchers have explored the synthesis of benzimidazoles using various starting materials. “(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate” could serve as a precursor for benzimidazole derivatives with potential pharmaceutical applications .
properties
IUPAC Name |
methyl (E)-2-cyano-3-(5-phenylfuran-2-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO3/c1-18-15(17)12(10-16)9-13-7-8-14(19-13)11-5-3-2-4-6-11/h2-9H,1H3/b12-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DINNHRVANSTSLO-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CC1=CC=C(O1)C2=CC=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/C1=CC=C(O1)C2=CC=CC=C2)/C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-methyl 2-cyano-3-(5-phenylfuran-2-yl)acrylate |
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